6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid
Description
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic carboxylic acid with a unique fused cyclopropane-ring structure. Its stereospecific synthesis, exemplified by the intermediate (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride, involves enzymatic oxidation using AtMAON-M12 to achieve >99.9% enantiomeric excess (ee) and 60.5% total yield . This compound is critical in synthesizing antiviral drugs like nirmatrelvir (Paxlovid®), highlighting its pharmaceutical relevance. The 6,6-dimethyl substituents enhance steric hindrance and stability, making it a robust chiral building block .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-9(2)6-3-5(8(10)11)4-7(6)9/h5-7H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
RENASNPCPCQINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru(II) catalysis .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethylbicyclo[31The use of Ru(II) catalysis and the Gabriel synthesis are key components of this process .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares key structural analogs, emphasizing substituent effects on properties and applications:
Key Research Findings
Stereochemical Control: The dimethyl derivative’s synthesis via AtMAON-M12 ensures atom economy and avoids racemic separation, a significant advantage over traditional methods .
Substituent Effects :
- Fluorine : The difluoro analog’s electronegative substituents increase carboxylic acid acidity (pKa ~2.5 vs. ~4.5 for dimethyl), enhancing solubility in polar media .
- Chlorine/Boc Group : The dichloro-Boc derivative’s steric bulk improves metabolic stability, making it suitable for protease inhibitor scaffolds .
- Aza/Oxa Rings : 3-Aza derivatives exhibit basicity (pKa ~8.5), enabling salt formation for improved pharmacokinetics, while oxa analogs show reduced ring strain .
Olfactory Properties : 6,6-Dimethyl derivatives with C-3 esters or alcohols exhibit pine-like odors, a trait absent in halogenated or aza analogs, suggesting substituent-driven odor-structure relationships .
Biological Activity
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is characterized by a bicyclic framework with two methyl groups at the 6-position and a carboxylic acid functional group at the 3-position. The compound's IUPAC name reflects its complex stereochemistry, which plays a crucial role in its biological interactions.
The biological activity of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been studied for its potential as a ligand for various receptors, including adenosine receptors, which are implicated in numerous physiological processes such as inflammation and cancer progression.
Binding Affinity
Recent studies have indicated that derivatives of this compound exhibit varying affinities for adenosine receptors, particularly the A3 receptor subtype, which is overexpressed in inflammatory and cancerous tissues. For instance, modifications at the bicyclic structure have led to compounds with enhanced selectivity and potency against these receptors .
Biological Activity and Applications
The biological activities associated with 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid include:
- Anti-inflammatory Effects : Compounds derived from this bicyclic framework have shown promise in reducing inflammation through modulation of adenosine receptor pathways.
- Anticancer Properties : The selective targeting of A3 receptors may provide therapeutic benefits in cancer treatment by inhibiting tumor growth and metastasis.
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes that are crucial in metabolic pathways related to disease states.
Case Studies
Several studies have highlighted the efficacy of 6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid derivatives:
- Study on Inflammation : A study demonstrated that a derivative exhibited significant anti-inflammatory effects in animal models by selectively activating A3 receptors, leading to a reduction in pro-inflammatory cytokines .
- Cancer Research : Another study focused on the compound's ability to inhibit cancer cell proliferation in vitro. The results suggested that specific modifications to the bicyclic structure enhanced its binding affinity to cancer-related targets .
- Pharmacokinetics : Research into the pharmacokinetic properties of these compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.
Data Table: Biological Activities of Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
